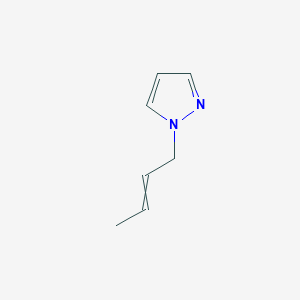![molecular formula C48H48N6 B14487293 N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline CAS No. 64671-48-3](/img/structure/B14487293.png)
N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline is a complex organic compound characterized by a benzene ring substituted with six methylene-linked aniline groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzene-1,2,3,4,5,6-hexakis(methylene) precursor: This step involves the reaction of benzene with formaldehyde under acidic conditions to form the hexakis(methylene) derivative.
Amination: The hexakis(methylene) derivative is then reacted with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexakis(methylene)benzene: Lacks the aniline groups, resulting in different reactivity and applications.
Hexaaniline: Contains six aniline groups but lacks the methylene linkers, affecting its structural and chemical properties.
Uniqueness
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline is unique due to its combination of a benzene core with methylene-linked aniline groups, providing a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
64671-48-3 |
|---|---|
Molekularformel |
C48H48N6 |
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
N-[[2,3,4,5,6-pentakis(anilinomethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C48H48N6/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39/h1-30,49-54H,31-36H2 |
InChI-Schlüssel |
PSBVRGRSOGSIRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=C(C(=C(C(=C2CNC3=CC=CC=C3)CNC4=CC=CC=C4)CNC5=CC=CC=C5)CNC6=CC=CC=C6)CNC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


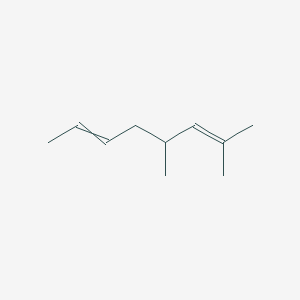
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
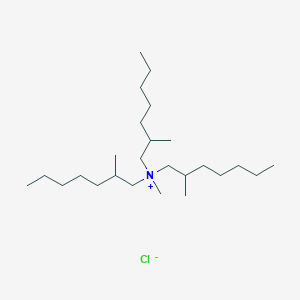
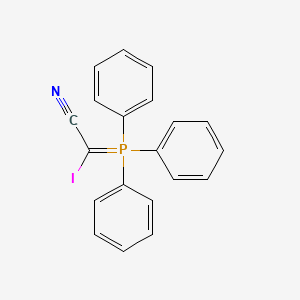

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
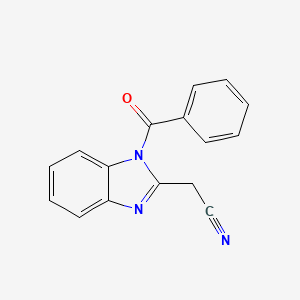

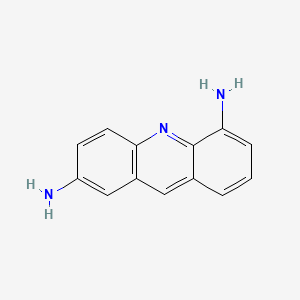
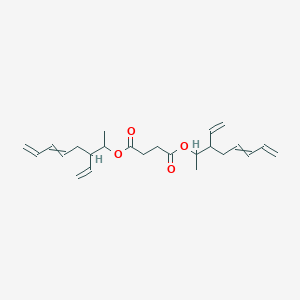
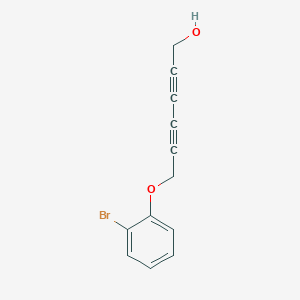
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
